

# A Comparative Guide to the Mechanistic Validation of 5-Methylisoxazole-3-carbohydrazide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Methylisoxazole-3-carbohydrazide

**Cat. No.:** B133756

[Get Quote](#)

This guide provides a comprehensive, technically-grounded framework for the elucidation and validation of the mechanism of action for the novel compound, **5-Methylisoxazole-3-carbohydrazide**. As a molecule incorporating both the versatile isoxazole and carbohydrazide scaffolds, it holds significant therapeutic potential but lacks a defined biological target. This document eschews a rigid template, instead presenting a logical, multi-phase experimental workflow designed to de-orphanize such a compound, moving from an unknown phenotype to a validated molecular mechanism. The protocols and strategies herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating systems.

## Introduction: The Challenge of a Promising Scaffold

The compound **5-Methylisoxazole-3-carbohydrazide** represents a common challenge in drug discovery: a synthetically accessible molecule built from privileged structures with a history of diverse biological activities, yet whose own mechanism of action (MoA) is unknown. The isoxazole ring is a cornerstone of many approved drugs and clinical candidates, with activities ranging from anticancer to anti-inflammatory and antimicrobial.<sup>[1]</sup> Similarly, the carbohydrazide moiety is a versatile pharmacophore found in compounds targeting a wide array of enzymes and receptors.<sup>[2]</sup>

This guide, therefore, serves as a strategic roadmap. We will treat **5-Methylisoxazole-3-carbohydrazide** as a case study for a forward pharmacology, or phenotypic drug discovery, approach.<sup>[3]</sup> This strategy begins with identifying a compound's effect in a disease-relevant system and subsequently works to identify its molecular target, a path that has historically yielded a greater number of first-in-class medicines compared to target-based approaches.<sup>[4]</sup> <sup>[5]</sup> Our objective is to construct a robust, evidence-based narrative that validates the compound's MoA through a self-reinforcing cascade of experimental data.

## Phase 1: Phenotypic Discovery and Hypothesis Generation

The foundational step in characterizing a novel compound is to identify a clear, quantifiable biological effect. An unbiased phenotypic screen provides the initial foothold, allowing the compound's activity to reveal the most promising therapeutic direction without preconceived notions of its target.<sup>[6]</sup>

### Rationale for Phenotypic Screening

For a novel chemical entity like **5-Methylisoxazole-3-carbohydrazide**, a target-based screen is impossible as the target is unknown. A phenotypic screen in a panel of disease-relevant cell lines, such as a diverse cancer cell line panel, is the most logical starting point.<sup>[7]</sup> This approach allows us to observe the compound's effect within a complex, functioning biological system, ensuring that any identified activity is physiologically relevant from the outset.

### Experimental Protocol: High-Content Anti-Proliferation Screen

- Cell Line Panel Selection: A panel of 60 human cancer cell lines (e.g., the NCI-60) is selected, representing various tissue origins (breast, colon, lung, etc.).
- Compound Treatment: Cells are seeded in 384-well microplates and treated with a 9-point, 3-fold serial dilution of **5-Methylisoxazole-3-carbohydrazide** (e.g., from 100  $\mu$ M down to 15 nM) for 72 hours.
- High-Content Imaging: After incubation, cells are fixed and stained with fluorescent dyes for nuclei (Hoechst 33342), cell bodies (CellMask Green), and apoptosis markers (e.g., cleaved

Caspase-3 antibody).

- **Data Acquisition & Analysis:** Plates are imaged on a high-content analysis system. Image analysis software is used to quantify cell count (for proliferation), nuclear morphology, and the percentage of apoptotic cells. The concentration that inhibits 50% of cell growth (GI50) is calculated for each cell line.

## Hypothetical Data Summary

The screen reveals that **5-Methylisoxazole-3-carbohydrazide** exhibits potent and selective anti-proliferative activity against the MCF-7 human breast cancer cell line, with minimal effect on other cell lines.

| Cell Line | Tissue of Origin | GI50 (µM) | Max Inhibition (%) | Apoptosis Induction (at 10x GI50) |
|-----------|------------------|-----------|--------------------|-----------------------------------|
| MCF-7     | Breast           | 0.25      | 95%                | Significant                       |
| A549      | Lung             | > 100     | 15%                | Not significant                   |
| HCT116    | Colon            | 85.2      | 40%                | Not significant                   |
| PC-3      | Prostate         | > 100     | 10%                | Not significant                   |

This selective and potent activity in MCF-7 cells provides a clear biological context and a robust cellular model for the subsequent phases of MoA validation.

## Phase 2: Unbiased Target Identification via Chemical Proteomics

Having established a distinct phenotype (anti-proliferation in MCF-7 cells), the next critical step is to identify the direct molecular binding partner(s) of the compound. Chemical proteomics is a powerful, unbiased approach to "fish" for target proteins from the entire cellular proteome.[8][9]

## Comparison of Target ID Strategies

| Method                         | Principle                                                                                                                           | Advantages                                                                         | Disadvantages                                                                                                  |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Affinity-Based Proteomics      | A tagged version of the compound is used to pull down binding proteins from cell lysate for MS identification. <a href="#">[10]</a> | Direct biochemical evidence of binding.<br>Unbiased.                               | Requires chemical modification of the compound, which may alter activity. Risk of non-specific binders.        |
| Genetic Screens (CRISPR/shRNA) | Identifies genes whose knockout/knockdown confers resistance or sensitivity to the compound. <a href="#">[11]</a>                   | Identifies functionally relevant pathway members. No compound modification needed. | Identifies functional pathway members, not necessarily the direct binder. Prone to off-target genetic effects. |

For initial target identification, the direct biochemical evidence provided by affinity proteomics is unparalleled. It directly addresses the question: "What does the compound physically bind to?"

## Experimental Workflow: Affinity-Based Target Pull-Down

[Click to download full resolution via product page](#)**Caption:** Chemical Proteomics Workflow for Target ID.

## Detailed Protocol: Probe Synthesis and Pull-Down

- Probe Synthesis: A synthetic route is devised to add a short polyethylene glycol (PEG) linker terminating in an alkyne group to a position on **5-Methylisoxazole-3-carbohydrazide** determined by structure-activity relationship (SAR) studies to be non-essential for its activity.
- Activity Confirmation: The synthesized probe is tested in the MCF-7 proliferation assay to confirm it retains potency comparable to the parent compound.
- Cell Lysis: Confluent T-175 flasks of MCF-7 cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.
- Probe Incubation: The cell lysate is incubated with the alkyne probe (and a vehicle control) to allow for target binding.
- Click Reaction & Capture: A biotin-azide tag is "clicked" onto the alkyne probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting biotinylated protein complexes are then captured on streptavidin-coated magnetic beads.
- Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. Bound proteins are eluted.
- Mass Spectrometry: Eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

## Hypothetical Data Summary

The LC-MS/MS analysis identifies several proteins specifically enriched by the probe compared to control. A hypothetical kinase, hereafter named "Kinase X," is the top hit with the highest fold-enrichment and statistical significance.

| Protein Hit           | Gene Symbol | Fold Enrichment<br>(Probe vs. Control) | p-value |
|-----------------------|-------------|----------------------------------------|---------|
| Kinase X              | KINX        | 45.2                                   | 1.5e-8  |
| Heat Shock Protein 90 | HSP90AA1    | 8.1                                    | 2.3e-4  |
| Tubulin Beta Chain    | TUBB        | 5.5                                    | 9.8e-4  |
| Pyruvate Kinase       | PKM         | 3.2                                    | 1.1e-3  |

## Phase 3: Biophysical Validation of Direct Target Engagement

The identification of "Kinase X" as the top candidate is a hypothesis that requires rigorous, orthogonal validation. We must prove that **5-Methylisoxazole-3-carbohydrazide** directly and specifically binds to this protein both in a complex cellular environment and in a purified system.

### Comparison of Target Engagement Assays

| Technique | Principle                                                                                          | Key Output                                                                | Environment           |
|-----------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|-----------------------|
| CETSA     | Ligand binding stabilizes a protein against thermal denaturation.[13][14]                          | Thermal Shift ( $\Delta$ Tagg)                                            | Intact Cells, Lysates |
| SPR / BLI | Measures changes in refractive index on a sensor surface as molecules bind and dissociate.[15][16] | Kinetics ( $k_a, k_d$ ), Affinity (KD)                                    | Purified Components   |
| ITC       | Measures the heat released or absorbed during a binding event.[17][18]                             | Affinity (KD), Stoichiometry (n), Thermodynamics ( $\Delta H, \Delta S$ ) | Purified Components   |

This trio of techniques provides a powerful, self-validating system. CETSA confirms engagement in the cell, while SPR and ITC provide precise quantitative biophysical parameters of the direct interaction.

## Protocol 1: Cellular Thermal Shift Assay (CETSA)

- Cell Treatment: Intact MCF-7 cells are treated with 10  $\mu$ M **5-Methylisoxazole-3-carbohydrazide** or a vehicle control for 1 hour.
- Heat Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.
- Lysis & Separation: Cells are lysed via freeze-thaw cycles. Insoluble, aggregated proteins are pelleted by high-speed centrifugation.
- Detection: The amount of soluble "Kinase X" remaining in the supernatant at each temperature is quantified by Western Blot or ELISA.
- Analysis: A "melting curve" is plotted. A shift in the curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, engagement.[19][20]



[Click to download full resolution via product page](#)

**Caption:** Principle of the Cellular Thermal Shift Assay (CETSA).

## Protocol 2: Surface Plasmon Resonance (SPR)

- Protein Immobilization: Recombinant, purified "Kinase X" is covalently immobilized onto a sensor chip surface.
- Analyte Injection: **5-Methylisoxazole-3-carbohydrazide** is injected at various concentrations over the chip surface.
- Measurement: The association (analyte binding) and dissociation (analyte washing off) are monitored in real-time.
- Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and the equilibrium dissociation constant ( $KD$ ).[21]

## Protocol 3: Isothermal Titration Calorimetry (ITC)

- Sample Preparation: Purified "Kinase X" is placed in the sample cell of the calorimeter, and **5-Methylisoxazole-3-carbohydrazide** is loaded into the titration syringe, both in identical, degassed buffer.[22]
- Titration: The compound is injected into the protein solution in small, precise aliquots.
- Heat Measurement: The minute heat changes associated with each binding injection are measured.
- Data Analysis: The integrated heats are plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a model to determine the binding affinity (KD), stoichiometry (n), and enthalpy ( $\Delta H$ ).

## Hypothetical Data Consolidation

The results from all three biophysical assays converge, providing strong, multi-faceted evidence of direct target engagement.

| Assay | Key Result                                              | Interpretation                                                                                        |
|-------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| CETSA | $\Delta T_{\text{agg}} = +5.2 \text{ }^{\circ}\text{C}$ | The compound stabilizes "Kinase X" in intact cells, confirming engagement in a physiological context. |
| SPR   | $KD = 220 \text{ nM}$                                   | The compound binds directly to purified "Kinase X" with high affinity.                                |
| ITC   | $KD = 260 \text{ nM}$                                   | Confirms the high-affinity binding and provides the thermodynamic signature of the interaction.       |

## Phase 4: Functional Validation and Pathway Confirmation

The final and most crucial phase is to connect the direct binding of the compound to "Kinase X" with the observed anti-proliferative phenotype. This requires demonstrating that the compound's activity is dependent on the presence and function of its target.

### Protocol 1: Genetic Target Validation with CRISPR/Cas9

- Generate Knockout Cell Line: CRISPR/Cas9 technology is used to create a stable knockout (KO) of the KINX gene in MCF-7 cells.[23][24] Successful KO is confirmed by Western Blot and sequencing.
- Comparative Proliferation Assay: The sensitivity of the wild-type (WT) MCF-7 cells and the KINX KO MCF-7 cells to **5-Methylisoxazole-3-carbohydrazide** is compared using the same 72-hour proliferation assay from Phase 1.
- Analysis: A significant rightward shift in the dose-response curve for the KO cells (i.e., a much higher GI50) demonstrates that the compound's efficacy is dependent on the presence of its target, "Kinase X".[25] This is a critical validation step.

#### Hypothetical Data: CRISPR Validation

| Cell Line       | GI50 of Compound (µM) | Fold Resistance |
|-----------------|-----------------------|-----------------|
| MCF-7 Wild-Type | 0.25                  | 1x              |
| MCF-7 KINX KO   | 48.5                  | 194x            |

### Protocol 2: Downstream Signaling Analysis via Western Blot

- Cell Treatment: MCF-7 cells are treated with increasing concentrations of **5-Methylisoxazole-3-carbohydrazide** for a short duration (e.g., 2 hours).
- Lysis and Protein Quantification: Cells are lysed, and protein concentration is normalized.

- Western Blotting: Cell lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies against total "Kinase X", phosphorylated "Kinase X" (if it has an activation loop), a known downstream substrate (p-Substrate), and total Substrate. A loading control (e.g.,  $\beta$ -actin) is also used.[26][27]
- Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate would confirm that the compound not only binds to "Kinase X" but also inhibits its functional enzymatic activity within the cell.



[Click to download full resolution via product page](#)

**Caption:** Hypothetical "Kinase X" Signaling Pathway.

## Conclusion

This guide has outlined a rigorous, four-phase workflow for the complete mechanistic validation of **5-Methylisoxazole-3-carbohydrazide**. By progressing from an unbiased phenotypic

observation to specific target identification, followed by multi-faceted biophysical and conclusive functional validation, this process establishes a chain of evidence that is both logical and self-reinforcing. Each phase builds upon the last, with orthogonal methods employed at critical junctures to ensure the trustworthiness and scientific integrity of the final conclusion. This strategic framework is not merely a series of protocols but a blueprint for building a comprehensive and authoritative understanding of a novel compound's mechanism of action, transforming a promising molecule into a validated lead candidate.

## References

- Al-Ostoot, F. H., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. *Molecules*.
- Aziz, M., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. *Bioorganic & Medicinal Chemistry*.
- Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Creative Bioarray. (n.d.). Phenotype-Based Drug Screening.
- Creative Biolabs. (n.d.). Phenotypic Screening.
- Xue, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. *International Journal of Molecular Sciences*.
- Parker, C. G., & Maurais, S. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. *Natural Product Reports*.
- Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. *Current Molecular Medicine*.
- Ge, C., et al. (2018). Chemical proteomics: terra incognita for novel drug target profiling. *Acta Pharmaceutica Sinica B*.
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. *ACS Chemical Biology*.
- Lee, J. W., & Kim, H. J. (2014). Target identification and mechanism of action in chemical biology and drug discovery. *Nature Communications*.
- Ottaviani, G., et al. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. *Journal of Visualized Experiments*.
- Hsieh, Y. C., & Chern, J. H. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. *Molecules*.
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. *Science*.
- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.

- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. *Methods in Molecular Biology*.
- Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
- Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Hsieh, Y. C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. *Molecules*.
- Biocompare. (2022). Target Validation with CRISPR.
- Vipergen. (n.d.). Drug Discovery Workflow - What is it?.
- ACS Omega. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- Zhou, X., et al. (2017). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. *Analytical Chemistry*.
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
- Behan, F. M., et al. (2019). Cornerstones of CRISPR-Cas in drug development and therapy. *Nature Reviews Drug Discovery*.
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
- Nicoya Lifesciences. (n.d.). How does Digital SPR fit into early drug discovery?.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. *ACS Chemical Biology*.
- Wood, D. J., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. *ACS Chemical Biology*.
- Lomenick, B., et al. (2009). Target identification of small molecules: an overview of the current applications in drug discovery. *Journal of Biological Chemistry*.
- CETSA. (n.d.). CETSA.
- The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry.
- Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. *preLights*.
- Partridge, K., et al. (2004). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. *Methods in Molecular Medicine*.
- Krainer, G., & Matulis, D. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. *Methods in Molecular Biology*.
- Wood, D. J., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. *ACS Chemical Biology*.

- ResearchGate. (n.d.). Western blot analysis of downstream PI3K and Ras-MEK-ERK pathway...
- Linkuviene, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. *Analytical Biochemistry*.
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- ResearchGate. (n.d.). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects.
- Harvard Medical School. (n.d.). Biolayer Interferometry (BLI).
- Lee, H., et al. (2022). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand-Analyte Interactions. *ACS Omega*.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 5. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CETSA [cetsa.org]
- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. criver.com [criver.com]
- 24. biocompare.com [biocompare.com]
- 25. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to the Mechanistic Validation of 5-Methylisoxazole-3-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133756#validation-of-the-mechanism-of-action-of-5-methylisoxazole-3-carbohydrazide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)